trans-2-(4-Bromo-phenyl)-cyclohexanol
Overview
Description
Compounds like “trans-2-(4-Bromo-phenyl)-cyclohexanol” belong to a class of organic compounds known as aromatic alcohols. They contain a phenyl group (an aromatic ring of carbon atoms) attached to a cyclohexanol group (a six-membered ring containing a hydroxyl group). The “trans” designation refers to the spatial arrangement of the atoms in the molecule .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, where a bromine atom on the phenyl ring could be replaced by another group. Another common method is the reduction of a carbonyl group to an alcohol .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
Aromatic alcohols can undergo a variety of chemical reactions, including oxidation to form carbonyl compounds, and substitution reactions where the hydroxyl group is replaced by other functional groups .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods. These properties are influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Catalysis Applications
Synthesis of Pharmaceutical Intermediates : Cyclohexanol derivatives serve as precursors in synthesizing pharmaceutical intermediates, such as hydrochloride salts of aminocyclohexanols. These compounds are synthesized through multi-step processes involving acetylation, hydrogenation, and recrystallization, demonstrating their significance in producing high-purity pharmaceutical compounds (Li Jia-jun, 2012).
Conformational Studies : Research on trans-2-halogenocyclohexanols, including bromo- and chloro- derivatives, reveals the predominance of diequatorial conformations in solution. These findings are crucial for understanding the physical properties and reactivity of these compounds (H. Buys et al., 2010).
Enzymatic Reduction for Chiral Alcohols : Enzymatic reduction of selenocyclohexanone by fungal cells to produce chiral cyclohexanol derivatives showcases the use of biocatalysis in obtaining enantiomerically pure substances. This process emphasizes the role of cyclohexanol derivatives in synthesizing chiral alcohols with high enantiomeric excesses, valuable in various chemical industries (Leandro Piovan et al., 2007).
Catalytic Oxidation : Cyclohexanol derivatives are substrates in catalytic oxidation processes, producing cyclohexanone and cyclohexanol. Research into tetranuclear copper(ii)-Schiff-base complexes as catalysts for the oxidation of cyclohexane and toluene indicates the broader applicability of cyclohexanol derivatives in catalytic oxidation reactions (P. Roy et al., 2010).
Material Science Applications
Liquid Crystal Synthesis : Cyclohexanol derivatives are involved in synthesizing phenylbicyclohexane liquid crystals, demonstrating their importance in material science for creating substances with specific phase behaviors and electronic properties (Du Wei-song, 2004).
Mechanism of Action
Target of Action
Boronic acids and their esters, which include this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly seen as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that organoboron compounds, such as this one, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the organoboron compound undergoes transmetalation with a palladium (II) complex .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it plays a role in carbon–carbon bond formation . This process is crucial in various biochemical pathways, including the synthesis of complex organic molecules.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability and pharmacokinetics.
Result of Action
Its potential use in drug design and delivery suggests it could have significant impacts at the molecular and cellular levels .
Action Environment
The action of trans-2-(4-Bromo-phenyl)-cyclohexanol can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters . Therefore, the physiological pH can considerably accelerate the reaction rate . Additionally, the compound’s stability in water could also influence its action, efficacy, and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2S)-2-(4-bromophenyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIYGHQSJSVSJP-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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